2-(Trifluoromethyl)benzal Chloride
Description
Significance of Organofluorine Compounds in Advanced Chemical Synthesis
The field of organofluorine chemistry has expanded dramatically, with fluorinated compounds becoming integral to the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgsigmaaldrich.com The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological characteristics. chinesechemsoc.org For instance, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for the bioavailability of a drug. rsc.org
The trifluoromethyl (CF₃) group, in particular, is a key structural motif in many modern pharmaceutical and agrochemical products. rsc.org Its incorporation can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. innospk.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element in life science research. chinesechemsoc.org The C-F bond is one of the strongest covalent bonds, which contributes to the increased thermal stability and chemical resistance of the resulting compounds. chinesechemsoc.org
Overview of Research Trajectories for Halogenated Benzene (B151609) Derivatives
Halogenated benzene derivatives represent a broad class of compounds that are fundamental to organic synthesis. nih.goviloencyclopaedia.org Research in this area is vibrant, with continuous efforts to develop new synthetic methodologies and applications. acs.orgresearchgate.net These compounds serve as versatile building blocks in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for the construction of complex molecular architectures. acs.org
Current research trajectories for halogenated benzene derivatives are focused on several key areas. One significant direction is the development of more efficient and sustainable methods for their synthesis, including catalytic and continuous flow processes. researchgate.netgoogle.com Another major area of investigation is their application in materials science for the creation of functional polymers and optoelectronic materials. acs.org Furthermore, the microbial degradation of halogenated aromatic compounds is being explored as an environmentally friendly approach to bioremediation. nih.gov The strategic placement of halogen atoms on a benzene ring, as seen in 2-(Trifluoromethyl)benzal chloride, allows for selective functionalization and the introduction of other chemical moieties, making these compounds indispensable tools for synthetic chemists.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 707-72-2 | stanford.edu |
| Molecular Formula | C₈H₅Cl₂F₃ | stanford.edu |
| Molecular Weight | 229.02 g/mol | stanford.edu |
| Appearance | Colorless to almost colorless clear liquid | stanford.edu |
| Boiling Point | 71 °C at 11.3 mmHg | stanford.edu |
| Density | 1.43 g/mL | stanford.edu |
Detailed Research Findings
The utility of this compound in contemporary research is underscored by its application in the synthesis of high-value chemical entities. The presence of the trifluoromethyl group significantly influences the reactivity of the benzal chloride moiety, making it a valuable reagent for introducing the trifluoromethylphenyl group into various molecular frameworks.
Research has demonstrated its role as a key intermediate in the production of certain pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com The trifluoromethyl group in these drug candidates often leads to enhanced biological activity. chemimpex.com Similarly, in the agrochemical sector, this compound is utilized in the formulation of potent and stable pesticides and herbicides. chemimpex.com
The synthesis of this compound itself is an area of active research, with a focus on improving efficiency and safety. One common laboratory-scale method involves the reaction of 2-(trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride. Industrial production often employs optimized versions of such synthetic routes, potentially utilizing continuous flow reactors to enhance yield and purity.
From a reactivity standpoint, this compound undergoes reactions typical of an acyl chloride. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. This reactivity is central to its role as a building block, allowing for the facile construction of more complex molecules containing the 2-(trifluoromethyl)phenyl substructure.
Structure
3D Structure
Properties
IUPAC Name |
1-(dichloromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJFXGFHPXLJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990950 | |
| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-72-2 | |
| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dichloromethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.807 | |
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Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Benzal Chloride
Electrophilic and Nucleophilic Substitution Pathways on the Benzal Chloride Moiety
The reactivity of 2-(trifluoromethyl)benzal chloride is significantly influenced by the presence of both the dichloromethyl group and the trifluoromethyl group on the benzene (B151609) ring. The benzal chloride moiety, C₆H₅CHCl₂, is susceptible to nucleophilic substitution reactions. wikipedia.org The carbon atom of the dichloromethyl group is electrophilic and can be attacked by nucleophiles, leading to the displacement of one or both chlorine atoms. For instance, hydrolysis of benzal chloride yields benzaldehyde, a reaction that proceeds via a carbocation intermediate. wikipedia.org
In the case of this compound, the trifluoromethyl group (-CF₃) at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgpressbooks.pubnih.gov This effect deactivates the aromatic ring towards electrophilic substitution, making reactions like nitration or Friedel-Crafts alkylation less favorable than in benzene or toluene (B28343). pressbooks.pub The -CF₃ group removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgpressbooks.pub
Conversely, the strong inductive electron withdrawal by the -CF₃ group enhances the electrophilicity of the benzylic carbon in the dichloromethyl moiety. This increased electrophilicity facilitates nucleophilic attack at this position. Therefore, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted benzal chloride. Common nucleophilic substitution reactions would involve hydrolysis to form 2-(trifluoromethyl)benzaldehyde (B1295035), and reactions with amines and alcohols to form the corresponding imines and ethers, respectively.
The general mechanism for nucleophilic acyl substitution, which can be analogously considered for substitution at the benzylic carbon, involves a two-step addition-elimination process. libretexts.org A nucleophile adds to the electrophilic carbon, forming a tetrahedral intermediate, which then eliminates a leaving group (in this case, a chloride ion) to yield the substituted product. libretexts.org
Radical and Organometallic Reactivity Profiles of the Compound
The benzylic C-H bonds in toluene and its derivatives are susceptible to free radical halogenation. wikipedia.org The production of benzal chloride itself is achieved through the free-radical chlorination of toluene. wikipedia.org Similarly, this compound can likely participate in radical reactions. The trifluoromethyl group is known to stabilize radicals through its electron-withdrawing ability. researchgate.net
Organometallic reactions involving this compound are also plausible. Benzylic halides are known to be effective alkylating agents. wikipedia.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can react with electrophilic carbon centers. diva-portal.org For example, a Grignard reagent could potentially couple with this compound to form a new carbon-carbon bond at the benzylic position. Such coupling reactions, often catalyzed by transition metals like palladium or nickel, are fundamental in organic synthesis for constructing complex molecular architectures. google.com
For instance, the Suzuki-Miyaura coupling reaction, which typically involves the cross-coupling of an organoboron compound with a halide catalyzed by a palladium complex, could be a viable method for forming C-C bonds using this compound. acs.org Similarly, Negishi coupling, which employs an organozinc reagent, is another powerful tool for C-C bond formation with aryl halides. google.com The reactivity in these organometallic cross-coupling reactions would be influenced by the steric hindrance and electronic effects of the ortho-trifluoromethyl group.
Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, general principles of chemical kinetics and thermodynamics can be applied to predict its behavior.
For this compound, the presence of the electron-withdrawing -CF₃ group would destabilize a benzylic carbocation, making an Sₙ1 pathway less likely. Conversely, the enhanced electrophilicity of the benzylic carbon would favor an Sₙ2 mechanism. Kinetic studies on the hydrolysis of 4-(trifluoromethyl)benzoyl chloride have been conducted, providing insights into the reactivity of related compounds. acs.org
Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. The formation of stronger bonds in the products will favor the forward reaction. For example, in the hydrolysis of this compound to 2-(trifluoromethyl)benzaldehyde, the formation of a C=O double bond in the aldehyde is a strong driving force for the reaction.
Influence of the Ortho-Trifluoromethyl Group on Reaction Mechanisms and Selectivity
The ortho-trifluoromethyl group plays a crucial role in dictating the reactivity and selectivity of this compound. Its influence is a combination of steric and electronic effects.
Electronic Effects: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily operating through a negative inductive effect (-I). wikipedia.orgpressbooks.pubresearchgate.net It does not possess a significant resonance effect. wikipedia.org This strong -I effect deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. wikipedia.orgquora.com However, for reactions occurring at the benzylic dichloromethyl group, this electron withdrawal enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. nih.gov
Steric Effects: The trifluoromethyl group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions. For electrophilic aromatic substitution, attack at the ortho position is sterically hindered, further favoring meta substitution. wikipedia.org In nucleophilic substitution reactions at the benzylic carbon, the ortho-CF₃ group can sterically hinder the approach of the nucleophile. This steric hindrance could potentially slow down the rate of substitution compared to a para-substituted analogue. In cases of ortho-substituted arylboronic acids, reactivity was found to be fundamentally limited by the ortho substituent. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 707-72-2 | chemimpex.com |
| Molecular Formula | C₈H₅Cl₂F₃ | chemimpex.com |
| Molecular Weight | 229.02 g/mol | chemimpex.com |
| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |
| Boiling Point | 71 °C / 11.3 mmHg | chemimpex.com |
| Density | 1.43 g/cm³ | chemimpex.com |
Table 2: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect on Aromatic Ring | Directing Effect (Electrophilic Aromatic Substitution) |
| -CH₃ | Weakly +I | None | Activating | Ortho, Para |
| -Cl | -I | +R (weak) | Deactivating | Ortho, Para |
| -NO₂ | -I | -R | Deactivating | Meta |
| -CF₃ | Strongly -I | None | Deactivating | Meta |
Applications in Complex Molecular Synthesis and Derivatization
Role as a Precursor for Trifluoromethylated Aldehydes and Carboxylic Acid Derivatives
The primary role of 2-(Trifluoromethyl)benzal chloride in synthesis is as a stable and reactive precursor to 2-(trifluoromethyl)benzaldehyde (B1295035) and 2-(trifluoromethyl)benzoic acid. The conversion of the benzal chloride to the aldehyde is typically achieved through hydrolysis, a reaction that can be performed under various conditions.
One patented method involves the hydrolysis of this compound with water at high temperatures, between 150°C and 190°C, under pressure. chemicalbook.com This process is facilitated by the presence of a C1-C4 saturated fatty acid, such as acetic acid, and its corresponding alkali metal salt, like sodium acetate. chemicalbook.com This approach can yield the desired 2-(trifluoromethyl)benzaldehyde in high purity (98.2%) and good yield (87.1%). chemicalbook.com
Further oxidation of the benzal chloride group leads to the formation of the corresponding carboxylic acid. A specific method for this transformation involves a two-step process where this compound undergoes acid hydrolysis and oxidation using nitric acid. jst.go.jp This reaction is typically conducted at a temperature of 50-60°C and results in high yields of 2-(trifluoromethyl)benzoic acid (95.1% yield with 99.0% content). jst.go.jp These transformations highlight the compound's utility as a key intermediate.
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound | 2-(Trifluoromethyl)benzaldehyde | Water, Acetic Acid, Sodium Acetate; 150°C, 0.38 MPa | 87.1% | chemicalbook.com |
| This compound | 2-(Trifluoromethyl)benzoic Acid | Nitric Acid (30%); Hydrolysis & Oxidation at 50-60°C | 95.1% | jst.go.jp |
Building Block in Heterocyclic Compound Synthesis, with Emphasis on Fluorinated Heterocycles
The introduction of a trifluoromethyl group into heterocyclic ring systems is a major focus in medicinal chemistry and agrochemical development, as this moiety can significantly enhance biological activity. researchgate.net While this compound is a direct precursor to 2-(trifluoromethyl)benzaldehyde, the aldehyde itself is a more common starting point for the construction of fluorinated heterocycles.
Classical condensation reactions, such as the Friedländer or Combes syntheses, utilize ortho-substituted anilines and carbonyl compounds to construct the quinoline (B57606) core, a privileged scaffold in drug discovery. researchgate.netiipseries.org The 2-(trifluoromethyl)benzaldehyde derived from the benzal chloride can be employed in these reactions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate ketone containing an α-methylene group in the presence of a base or acid catalyst can lead to the formation of 2-substituted-4-(trifluoromethyl)quinolines.
Similarly, other trifluoromethylated heterocycles like pyrazoles, benzodiazepines, and benzothiazepines are often synthesized by the condensation of a suitable trifluoromethylated building block, such as a trifluoromethylated enone, with bidentate nucleophiles like hydrazine (B178648) or o-phenylenediamine. researchgate.net Although direct cyclization from this compound is not widely documented, its role as a key source for the essential aldehyde precursor firmly establishes its importance in the synthesis of these valuable fluorinated heterocyclic compounds. chemimpex.comchemicalbook.comresearchgate.net
Strategies for Diverse Functional Group Transformations and Derivatization Pathways
The derivatization of this compound extends beyond simple hydrolysis and oxidation. The trifluoromethyl group itself, while generally robust, can be subjected to specific transformations under mild conditions, opening pathways to a diverse range of organofluorine compounds.
Recent research has focused on the selective activation and transformation of the C-F bonds within the trifluoromethyl group. nih.gov One innovative strategy involves the use of an ortho-hydrosilyl group to facilitate single C-F bond transformations. beilstein-journals.org Although this specific research starts with o-(hydrosilyl)benzotrifluorides, the principles of activating the CF3 group are broadly relevant. Such methods allow for selective C-F allylation, thiolation, azidation, and chlorination, thus converting the robust CF3 group into a more versatile synthetic handle. beilstein-journals.org
Another area of derivatization involves the trifluoromethylthio group (-SCF3), which is of growing interest in medicinal chemistry. While not a direct transformation of the benzal chloride, methods for introducing the SCF3 group onto aromatic and heterocyclic rings highlight the ongoing development of fluorinated functional groups. beilstein-journals.org These advanced strategies underscore the potential for creating highly functionalized and structurally diverse molecules starting from basic trifluoromethylated building blocks like this compound.
Research Frontiers in Pharmaceutical and Agrochemical Sciences
Design and Synthesis of Bioactive Trifluoromethylated Agents
2-(Trifluoromethyl)benzal chloride is a valuable precursor in the multi-step synthesis of various biologically active agents. chemimpex.com Its primary role is to provide the 2-(trifluoromethyl)phenyl motif, a structural feature known to enhance biological efficacy. The compound's dichloromethyl group is typically hydrolyzed to an aldehyde, yielding 2-(trifluoromethyl)benzaldehyde (B1295035), which then participates in a wide array of subsequent chemical reactions to build the final active molecule.
The trifluoromethyl group is a privileged substituent in pharmaceutical chemistry, prized for its ability to improve metabolic stability and target binding affinity. mdpi.comnih.gov this compound is utilized as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, by introducing the CF3 group which can enhance biological activity. chemimpex.com
Anti-inflammatory Agents: The synthesis of novel anti-inflammatory agents has utilized precursors derived from this compound. For instance, ibuprofen-quinoline conjugates have been developed as potential anti-inflammatory and analgesic drugs. cardiff.ac.uk In a representative synthetic pathway, a quinoline (B57606) derivative bearing the 2-(trifluoromethyl)phenyl group, which can be synthesized from 2-(trifluoromethyl)benzaldehyde, is linked to ibuprofen. cardiff.ac.uk Studies on these conjugates revealed that derivatives featuring the 2-(trifluoromethyl)quinoline (B1226531) moiety significantly suppressed the production and release of pro-inflammatory markers like nitric oxide, IL-6, and TNF-α in stimulated mouse macrophages. cardiff.ac.uk
Anti-cancer Agents: In oncology research, the trifluoromethyl group is incorporated to enhance the potency and pharmacokinetic properties of drug candidates. mdpi.comnih.gov Benzimidazoles containing a 2-trifluoromethyl group have shown significant anticancer activity. nih.gov Synthetic routes to these compounds can involve the use of 2-(trifluoromethyl)benzaldehyde as a starting material. Research has demonstrated that halogenated 2-(trifluoromethyl)benzimidazoles exhibit notable activity against various cancer cell lines, with certain derivatives being particularly effective against breast and prostate cancer cells. nih.gov The combination of the trifluoromethyl group and a thiazolo[4,5-d]pyrimidine (B1250722) scaffold has also been explored to create potent anticancer agents, with the resulting compounds showing promising in vitro cytotoxicity against human cancer cell lines. nih.gov
Table 1: Examples of Research on Trifluoromethylated Pharmaceutical Agents This table is interactive. Click on the headers to sort.
| Therapeutic Area | Compound Class | Research Finding |
|---|---|---|
| Anti-inflammatory | Ibuprofen-quinoline conjugates | Conjugates with a 2-(trifluoromethyl)quinoline moiety significantly reduced pro-inflammatory cytokine release. cardiff.ac.uk |
| Anti-cancer | Halogenated 2-pentafluoroethylbenzimidazoles | Showed high activity against breast and prostate cancer cell lines. nih.gov |
| Anti-cancer | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. nih.gov |
| Anti-cancer | 2-Trifluoromethyl-2-hydroxypropionamide derivatives | A lead compound was found to effectively reverse ABCG2-mediated multidrug resistance in cancer cells. nih.gov |
In agrochemical science, this compound serves as a precursor for pesticides and herbicides with improved potency and stability. chemimpex.com The electron-withdrawing nature and metabolic stability conferred by the trifluoromethyl group are highly desirable for creating effective crop protection agents. mdpi.comnih.gov
Pesticides: Derivatives of 2-(trifluoromethyl)benzimidazole, which can be synthesized from precursors like this compound, have demonstrated potent antiparasitic activity. nih.gov Research has shown these compounds to be highly effective in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica. nih.gov
Herbicides: The synthesis of novel herbicides also benefits from trifluoromethyl-containing building blocks. For example, a series of trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac were synthesized and evaluated for their herbicidal activity. researchgate.net The results indicated that compounds with a trifluoromethyl substitution on the phenyl group had superior herbicidal effects against weeds like Echinochloa crusgalli compared to non-fluorinated analogs. researchgate.net The strategic inclusion of the CF3 group is a key factor in the development of next-generation herbicides with enhanced efficacy. nih.govjst.go.jp
Table 2: Research Highlights in Trifluoromethylated Agrochemicals This table is interactive. Click on the headers to sort.
| Agrochemical Type | Compound Class | Research Finding |
|---|---|---|
| Pesticide | 2-(Trifluoromethyl)-benzimidazole derivatives | Displayed high in vitro activity against protozoa Giardia lamblia and Entamoeba histolytica. nih.gov |
| Herbicide | Trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac | Exhibited higher herbicidal activity against Echinochloa crusgalli than non-fluorinated analogs. researchgate.net |
| Agrochemical Intermediate | Trifluoromethylpyridines (TFMPs) | TFMPs are key intermediates for several important crop-protection products, including the herbicide fluazifop. nih.govjst.go.jp |
Influence of Trifluoromethylation on Pharmacokinetic and Pharmacodynamic Profiles in Medicinal Chemistry Research
The introduction of a trifluoromethyl group, facilitated by reagents like this compound, profoundly influences the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a molecule. mdpi.comnih.gov This strategic modification is a key tool for medicinal chemists to optimize drug candidates. scilit.combohrium.com
The CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that significantly impact a drug's behavior. mdpi.comnih.gov Its presence can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.govnih.gov
Pharmacokinetic Effects:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov This often leads to a longer drug half-life and improved bioavailability. nih.gov
Lipophilicity and Permeability: The CF3 group increases the lipophilicity of a molecule (Hansch π parameter of +0.88), which can enhance its ability to cross cellular membranes and reach its target site. mdpi.comnih.gov This is crucial for oral absorption and distribution within the body.
Pharmacodynamic Effects:
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, potentially leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with the active site of a target enzyme or receptor. nih.govmdpi.com
Table 3: Impact of Trifluoromethyl Group on Drug Properties This table is interactive. Click on the headers to sort.
| Property | Influence of -CF3 Group | Consequence for Drug Candidate |
|---|---|---|
| Metabolic Stability | Increases resistance to oxidative metabolism. mdpi.comnih.gov | Longer half-life, improved bioavailability. nih.gov |
| Lipophilicity | Increases (Hansch π = +0.88). mdpi.comnih.gov | Enhanced membrane permeability and absorption. nih.gov |
| Binding Affinity | Can enhance interactions with target proteins. nih.gov | Increased potency and efficacy. researchgate.net |
| pKa | Lowers the pKa of nearby functional groups. | Alters ionization state and target interaction. |
| Bioisosterism | Acts as a bioisostere for groups like chlorine. mdpi.comnih.gov | Allows for molecular modification while maintaining size. |
Advancements in Materials Science Research
Synthesis of Fluorinated Polymers and Coatings with Tailored Properties
2-(Trifluoromethyl)benzal chloride is a versatile precursor for synthesizing a variety of fluorinated compounds, which are, in turn, used to create advanced polymers and coatings. chemimpex.com The introduction of the trifluoromethyl group into a polymer's molecular structure is a key strategy for tailoring its physical and chemical properties. This process often involves synthesizing monomers, such as aromatic diamines, that contain the trifluoromethyl group, and then polymerizing them. researchgate.netnih.govresearchgate.net
The incorporation of these bulky, highly electronegative -CF3 groups has several profound effects on the final polymer's characteristics:
Enhanced Solubility : The presence of bulky trifluoromethyl groups can disrupt the close packing of polymer chains. This structural disruption reduces intermolecular forces, leading to significantly improved solubility in a range of organic solvents like N-methylpyrrolidone (NMP), chloroform (B151607) (CHCl3), and tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com
Modified Optical Properties : Fluorinated polyimides derived from monomers containing -CF3 groups often exhibit high optical transparency and a lighter color compared to their non-fluorinated counterparts. researchgate.net Research has demonstrated that such polymers can have cut-off wavelengths in the range of 327 to 343 nm. researchgate.net
Low Dielectric Constant : The presence of fluorine atoms lowers the electronic polarizability of the polymer chains. This results in materials with an intrinsically low dielectric constant, a critical property for applications in microelectronics. researchgate.net Studies have reported dielectric constants as low as 2.69–2.85 at 1 MHz. researchgate.net
Reduced Water Absorption : The hydrophobic nature of the trifluoromethyl group leads to polymers with very low water absorption, enhancing their stability and performance in humid environments. researchgate.netosti.gov
These tailored properties make fluorinated polymers suitable for a wide array of specialized applications where performance and reliability are paramount.
Table 1: Tailored Properties of Fluorinated Polyimides
| Property | Result of -CF3 Incorporation | Typical Values | Source(s) |
|---|---|---|---|
| Solubility | Increased due to disrupted chain packing | Soluble up to 20 wt% in NMP, CHCl3, THF | researchgate.net |
| Optical Transparency | High, with light color | Cut-off Wavelength: 327-343 nm | researchgate.net |
| Dielectric Constant | Lowered due to fluorine's electronegativity | 2.69–2.85 (at 1 MHz) | researchgate.net |
| Water Absorption | Reduced due to hydrophobic nature | 0.59–0.68% | researchgate.net |
Development of Advanced Materials with Enhanced Chemical Resistance and Thermal Stability
One of the most significant advantages of using this compound as a precursor is the exceptional chemical resistance and thermal stability it imparts to the resulting materials. chemimpex.com These enhancements make the derived polymers suitable for use in harsh environments where other materials would degrade. chemimpex.com
Chemical Resistance: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The integration of trifluoromethyl groups into a polymer backbone results in materials with high chemical stability and excellent resistance to solvents and other corrosive agents. chemimpex.com
Thermal Stability: Fluorinated polymers, particularly polyimides synthesized using trifluoromethyl-containing monomers, exhibit outstanding thermal stability. researchgate.net This is characterized by high glass transition temperatures (Tg) and high decomposition temperatures. Research has shown that these materials can withstand extreme temperatures without significant degradation.
Glass Transition Temperature (Tg): Polyimides incorporating -CF3 groups have demonstrated high Tg values, often ranging from 259°C to well over 345°C. researchgate.netresearchgate.net
Decomposition Temperature: The thermal robustness is further evidenced by their high 5% weight loss temperatures. Studies show these polymers are stable up to 551–561°C in a nitrogen atmosphere and 515–520°C in air. researchgate.net Another study on different fluorinated polyimides noted 5% weight loss temperatures ranging from 535 to 605°C in nitrogen. researchgate.net
Table 2: Thermal Properties of Advanced Fluorinated Polyimides
| Property | Temperature Range (°C) under Nitrogen | Temperature Range (°C) under Air | Source(s) |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 259 - 366 | N/A | researchgate.netresearchgate.net |
| 5% Weight Loss Temperature | 535 - 605 | 515 - 594 | researchgate.netresearchgate.net |
Novel Fluorinated Compound Applications in Emerging Technologies and Functional Materials
The unique combination of properties derived from this compound precursors makes the resulting fluorinated polymers highly valuable for emerging technologies and advanced functional materials. chemimpex.com
Optoelectronics and Microelectronics: The low dielectric constant, high thermal stability, and excellent optical transparency of these materials are critical for the fabrication of advanced optoelectronic devices. nih.gov They are used as insulating layers and substrates in microchips and other electronic components where signal integrity and resistance to high processing temperatures are essential. osti.gov
Flexible Electronics: The development of flexible and tough polymer films is crucial for the next generation of flexible electronics. Fluorinated polyimides synthesized from monomers containing rigid and nonplanar structures with trifluoromethyl groups can be solution-cast into such films. researchgate.net These films possess not only high thermal stability but also desirable mechanical properties, such as tensile strengths between 92–145 MPa and a manageable coefficient of thermal expansion (CTE), making them ideal for flexible displays, sensors, and wearable devices. researchgate.netosti.gov
Table 3: Properties of Fluorinated Polyimides for Emerging Technologies
| Application Area | Key Property | Achieved Value/Characteristic | Source(s) |
|---|---|---|---|
| Microelectronics | Low Dielectric Constant | 2.69 - 2.85 | researchgate.net |
| Optoelectronics | High Optical Transparency | Cut-off Wavelength: 327-343 nm | researchgate.net |
| Flexible Electronics | High Tensile Strength | 92 - 145 MPa | researchgate.net |
| Advanced Materials | High Glass Transition Temp. (Tg) | 345 - 366 °C | researchgate.net |
| Advanced Materials | Low Coefficient of Thermal Expansion (CTE) | As low as 6.8 ppm/°C | researchgate.netosti.gov |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(trifluoromethyl)benzal chloride. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its chemical behavior.
Key aspects of the electronic structure that can be calculated include the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl (-CF3) group and the two chlorine atoms on the benzal carbon significantly influences the electronic properties of the aromatic ring and the benzylic carbon.
Table 1: Predicted Computational Properties for this compound
| Property | Predicted Value | Method/Source |
|---|---|---|
| XLogP3-AA | 3.9 | Guidechem guidechem.com |
| Hydrogen Bond Acceptor Count | 3 | Guidechem guidechem.com |
| Heavy Atom Count | 13 | Guidechem guidechem.com |
This table presents computationally predicted data available from chemical supplier databases. The specific computational methods used for these predictions are not detailed in the source.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing the rotational dynamics of the trifluoromethyl and dichloromethyl groups and for understanding its interactions with other molecules, such as solvents or reactants.
Conformational analysis through MD would reveal the preferred rotational orientations (rotamers) of the -CF3 and -CHCl2 groups relative to the benzene (B151609) ring. These preferred conformations are determined by steric hindrance and electronic interactions between the substituent groups. The simulation would calculate the potential energy surface associated with the rotation around the C-C bonds, identifying the lowest energy conformers that are most likely to be present under given conditions.
Furthermore, MD simulations can model the behavior of this compound in a condensed phase, such as in a solvent. These simulations provide detailed information about intermolecular interactions, including van der Waals forces and dipole-dipole interactions, which dictate the compound's solvation properties and its behavior in a reaction medium. By simulating the molecule in a box of solvent molecules (e.g., water, tetrahydrofuran), one can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Spectroscopic Property Prediction and Simulation (e.g., IR, NMR, Mass Spectrometry)
Computational methods are highly effective in predicting and helping to interpret various types of spectra. This is achieved by calculating the physical properties that give rise to the spectroscopic signals.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. scbt.com For this compound, these calculations can predict the chemical shifts for the aromatic protons, the benzylic proton, the aromatic carbons, the benzylic carbon, and the fluorine atoms. Comparing these predicted spectra with experimental data can confirm the molecular structure. Some chemical databases provide predicted NMR data for this compound. guidechem.com
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. DFT calculations can determine the frequencies and intensities of the vibrational modes. For this compound, characteristic peaks would be predicted for C-H stretching of the aromatic ring, C-C stretching in the ring, C-F stretching in the trifluoromethyl group, and C-Cl stretching in the dichloromethyl group.
Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help by calculating the energies required to break specific bonds. This information can suggest the most likely fragmentation pathways that the molecule would undergo in a mass spectrometer, aiding in the interpretation of the resulting mass-to-charge (m/z) peaks.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Predicted Value/Region |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.0 ppm |
| ¹H NMR | Benzylic Proton (-CHCl₂) | δ 6.5 - 7.0 ppm |
| ¹³C NMR | Aromatic Carbons | δ 125 - 140 ppm |
| ¹³C NMR | Trifluoromethyl Carbon (-CF₃) | δ 120 - 130 ppm (quartet) |
| ¹⁹F NMR | Trifluoromethyl Fluorines (-CF₃) | δ -60 to -65 ppm |
| IR | C-F Stretching | 1100 - 1350 cm⁻¹ |
This table is for illustrative purposes, showing the typical regions where signals for the functional groups in this compound would be expected based on general principles and computational predictions for similar compounds.
Reaction Mechanism Elucidation via Advanced Computational Models and Transition State Theory
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By using advanced computational models, researchers can map out the entire potential energy surface of a reaction, from reactants to products.
This involves locating and characterizing the structures and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. Transition State Theory (TST) can then be used with this information to calculate reaction rate constants. For example, the mechanism of a nucleophilic substitution reaction at the benzylic carbon of this compound could be investigated. Computational models would help determine whether the reaction proceeds through a concerted (Sₙ2-like) mechanism or a stepwise (Sₙ1-like) mechanism involving a carbocation intermediate.
These calculations would provide the activation energies for each potential pathway, allowing for a prediction of the most favorable reaction mechanism under specific conditions. Theoretical studies on related substituted benzaldehydes and benzyl (B1604629) chlorides have successfully employed such methods to explain experimental outcomes. researchgate.netosti.gov This approach provides a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Trifluoromethyl)benzal chloride. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the atomic arrangement and electronic environment within the molecule can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as a multiplet in the downfield region of the spectrum. guidechem.com The exact chemical shifts and coupling patterns can confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms present. The spectrum of this compound will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the benzal chloride carbon. guidechem.com The chemical shift of the trifluoromethyl carbon is significantly influenced by the attached fluorine atoms.
¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. It provides a direct and sensitive probe for the fluorine environment. The spectrum typically shows a singlet for the three equivalent fluorine atoms of the CF₃ group. rsc.orgrsc.orgrsc.org The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a benzene ring and can be used to confirm its presence and purity. nih.gov
Below is a table summarizing typical NMR data for compounds related to this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | 7.86-7.68 | multiplet | rsc.org |
| ¹³C | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | various | rsc.org |
| ¹⁹F | -62.05 | singlet | rsc.org |
| Note: The data presented is for a related compound, 2-(trifluoromethyl)benzonitrile, and serves as an illustrative example. |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. chemicalbook.comnist.gov Key absorptions include those for the C-H stretching of the aromatic ring, the C-Cl stretching of the benzal chloride group, and the strong C-F stretching vibrations of the trifluoromethyl group. The carbonyl stretching frequency in the related 2-(trifluoromethyl)benzoyl chloride is also a prominent feature. nih.gov
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the aromatic ring and the trifluoromethyl group, aiding in its definitive identification. nih.gov
A table of significant vibrational frequencies for related compounds is provided below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
| C-H stretch (aromatic) | ~3000-3100 | IR | beilstein-journals.org |
| C=O stretch | ~1750-1780 | IR | chemicalbook.com |
| C-F stretch | ~1100-1350 | IR | beilstein-journals.org |
| Note: The data is generalized for aromatic compounds containing trifluoromethyl and carbonyl/chloride functional groups. |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and elemental composition. nist.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound. nist.gov The fragmentation pattern is a unique characteristic and aids in structural elucidation. Common fragmentation pathways for this molecule would involve the loss of a chlorine atom, the trifluoromethyl group, or other neutral fragments. For instance, in the related 2-(trifluoromethyl)benzoyl chloride, prominent peaks are observed at m/z 173 and 145, corresponding to the loss of Cl and CO, respectively. nih.gov
Key fragmentation data from a related compound is shown in the table below.
| Ion | m/z | Identity | Reference |
| [M-Cl]⁺ | 173 | Loss of Chlorine | nih.gov |
| [M-COCl]⁺ | 145 | Loss of Chloroformyl radical | nih.gov |
| Note: The data is for the related compound 2-(trifluoromethyl)benzoyl chloride. |
Chromatographic Separations in Complex Mixture Analysis and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound from reaction mixtures and commercial samples. chemimpex.com
Gas Chromatography (GC): Due to its volatility, gas chromatography is a suitable method for analyzing this compound. chemimpex.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities and provides simultaneous identification based on the mass spectrum of the eluting peak. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound and its derivatives. jocpr.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, can effectively separate the compound from polar and non-polar impurities. sielc.com The use of a UV detector allows for quantification based on the compound's chromophore.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography can be challenging, the technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. mdpi.commdpi.com
Catalysis and Reaction Engineering in 2 Trifluoromethyl Benzal Chloride Chemistry
Metal-Catalyzed Transformations and Selectivity Control (e.g., palladium, copper catalysis involving related organohalides)
The reactivity of the dichloromethyl group in 2-(Trifluoromethyl)benzal chloride is a focal point for metal-catalyzed transformations. Palladium and copper catalysts, in particular, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. A significant challenge in these reactions is controlling selectivity, as the gem-dihalide can potentially undergo mono- or di-substitution.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing organohalides. nih.gov For substrates like benzyl (B1604629) chlorides, palladium complexes facilitate reactions with a variety of nucleophiles. acs.orgresearchgate.net For instance, palladium-catalyzed desulfitative cross-coupling reactions can form diarylmethanes from benzyl chlorides and aromatic sulfinic acid sodium salts, showing good functional group tolerance. acs.org Similarly, the coupling of benzyl chlorides with allyl- and allenyl-pinacolborates proceeds smoothly in the presence of a bidentate phosphine (B1218219) ligand to yield allylated and allenylated products. researchgate.net
Control over selectivity is a paramount challenge in metal-catalyzed reactions. nih.govnih.gov In palladium catalysis, the choice of ligand, catalyst precursor, and reaction conditions can dictate the outcome. nih.govchimia.ch For dihalogenated substrates, catalyst systems can be tuned to favor reaction at one site over another, a principle that is applicable to the stepwise functionalization of the gem-dichloro group in benzal chlorides. nih.govnih.gov The mechanism often involves oxidative addition of the C-Cl bond to a Pd(0) center, followed by transmetalation and reductive elimination. rsc.org In some cases, the reaction can proceed through intermediates like palladium difluorocarbene complexes, which offer novel pathways to gem-difluoroalkenes from related precursors. chinesechemsoc.org
Table 1: Examples of Palladium-Catalyzed Reactions with Benzyl Chlorides
| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |
|---|---|---|---|---|
| Desulfitative Benzylation | Pd(OAc)₂ / p-Tol₃P | Aromatic Sodium Sulfinates | Forms diarylmethanes with good selectivity. | acs.org |
| Benzylic Allylation | Pd(dba)₂ / SPhos | Allyl Pinacolborate | Tolerates a wide range of functional groups. | researchgate.net |
| Alkynylation | Pd(DPEphos)Cl₂ | Alkynylzinc Bromides | High turnover numbers and excellent yields at room temperature. | electronicsandbooks.com |
| Difluorocarbene Coupling | Pd(0) / Phosphine Ligand | Chlorodifluoroacetate Salts | Forms gem-difluoroalkenes via a palladium(II) difluorocarbene intermediate. | chinesechemsoc.org |
Copper Catalysis: Copper-catalyzed reactions offer a cost-effective and complementary approach to palladium-based systems for functionalizing organohalides. researchgate.netmdpi.com The Ullmann reaction, a classic example of copper-mediated coupling, has been modernized to proceed under milder conditions. acs.org Copper catalysis is particularly effective for trifluoromethylation reactions, where a trifluoromethyl group is introduced into aromatic rings using various CF₃ sources. researchgate.netnih.gov For gem-dihalogenated compounds, copper catalysts can facilitate selective halogenation or cross-coupling. researchgate.netrsc.org For example, copper-catalyzed systems can achieve the selective halogenation of 1,3-dicarbonyl compounds using sodium halides. researchgate.net
In the context of compounds like this compound, copper catalysis can be employed for protoarylation reactions. A copper-catalyzed protoarylation of gem-difluoroallenes with aryl boronic esters has been shown to produce gem-difluoroalkenes with high regioselectivity under mild conditions. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of an alkenylcopper intermediate followed by protonation. organic-chemistry.org This highlights the potential for copper to selectively transform one of the C-Cl bonds in the benzal chloride group. Copper catalysis is also used in trifunctionalization reactions of alkynes, demonstrating its ability to orchestrate complex bond formations in a single operation. nih.gov
Organocatalysis and Biocatalysis in Stereoselective Syntheses of Derivatives
While metal catalysis excels at forming C-C and C-heteroatom bonds, organocatalysis and biocatalysis are paramount for controlling stereochemistry, enabling the synthesis of chiral molecules which are crucial in pharmaceuticals. beilstein-journals.org
Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. beilstein-journals.org This field has provided powerful methods for synthesizing enantiomerically pure compounds. rsc.org For derivatives that could be synthesized from this compound (e.g., after conversion to an aldehyde or ketone), organocatalytic methods are highly relevant. For instance, chiral imidazolidinones can be used for the enantioselective α-functionalization of aldehydes. A photocatalytic approach using such catalysts allows for the functionalization of aldehydes with N-lactam radicals in high yields and enantioselectivity. acs.org
Another prominent example is the use of cinchona-derived squaramide organocatalysts in stereoselective Michael additions. These catalysts can be designed for efficient recovery and reuse, which is critical for sustainable synthesis. beilstein-journals.org Such a catalyst was used in the Michael addition of cyclohexyl Meldrum's acid to a nitrostyrene (B7858105) derivative with quantitative yield and up to 96% enantiomeric excess (ee). beilstein-journals.org These strategies could be applied to derivatives of this compound to build complex, chiral molecular architectures.
Biocatalysis: Biocatalysis employs enzymes to perform highly selective chemical transformations, often with exceptional stereoselectivity under mild conditions. nih.gov For the synthesis of chiral derivatives, enzymes offer a green and efficient alternative to traditional chemical methods. Flavin-dependent monooxygenases (FDMOs), for example, can catalyze the asymmetric oxidation of substrates. nih.gov A monooxygenase from the fungus Coccidioides immitis was found to stereoselectively oxidize a variety of substituted 2-arylindoles to afford 3-hydroxyindolenine products in good yields and high enantiomeric ratios (up to 95:5 er). nih.gov While not acting directly on the benzal chloride, this demonstrates how biocatalysis could be used to stereoselectively functionalize derivatives of the title compound, for example, by oxidizing an alkyl side chain introduced via a prior coupling reaction.
Process Optimization and Scale-Up Considerations in Research Synthesis
Transitioning a synthetic route from a laboratory-scale experiment to a larger, more practical scale introduces numerous challenges, particularly for fluorinated compounds. teknoscienze.comhovione.com The synthesis of molecules like this compound and its derivatives requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. researchgate.netacs.org
Key Challenges and Optimization Strategies: The introduction of trifluoromethyl groups often requires specialized reagents and protocols, some of which are not amenable to large-scale application due to cost, stability, or safety concerns. researchgate.netteknoscienze.com For instance, while many methods for trifluoromethylation exist, only a few are currently applied on a large production scale. researchgate.net
Key considerations for process optimization and scale-up include:
Reagent Selection: Choosing readily available, inexpensive, and safer starting materials is crucial. For example, a scalable process for a related building block, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, was developed starting from commercially available materials. acs.org
Catalyst Efficiency: The cost of catalysts, especially those based on precious metals like palladium, can be a significant factor. researchgate.net Optimizing catalyst loading (the amount of catalyst used) and turnover number (the number of catalytic cycles a catalyst molecule can perform) is essential.
Reaction Conditions: Translating laboratory conditions (e.g., high temperatures, pressures) to a larger scale can require specialized equipment and safety protocols. The development of reactions that proceed under milder conditions is highly desirable. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up, including improved heat and mass transfer, better reaction control, and enhanced safety. A metal-free, stereoselective reduction of imines was successfully performed in flow reactors to synthesize precursors for active pharmaceutical ingredients (APIs). nih.gov
Purification: Isolation and purification of the final product can be a major bottleneck in a scaled-up process. Developing methods that yield high-purity products directly from the reaction mixture or that simplify purification (e.g., crystallization vs. chromatography) is a key goal.
The successful scale-up of a process for an API precursor from inexpensive starting materials to produce over 100 kg of product with high purity (>98%) demonstrates that these challenges can be overcome with dedicated process research and development. acs.org
Table 2: Scale-Up Considerations for Trifluoromethylated Aromatics
| Consideration | Challenge | Optimization Strategy | Reference |
|---|---|---|---|
| Reagent Cost & Availability | Specialized fluorinating agents can be expensive and difficult to source in bulk. | Develop routes from inexpensive, commercially available starting materials. | acs.org |
| Catalyst Cost | Precious metal catalysts (e.g., Palladium) are costly; ligands can be more expensive than the metal. | Optimize catalyst loading; investigate cheaper catalysts (e.g., Copper, Iron); develop recyclable catalysts. | researchgate.netacs.org |
| Reaction Conditions | Harsh conditions (e.g., high temperature/pressure) are difficult and hazardous to manage on a large scale. | Develop protocols that run under milder conditions; utilize flow chemistry for better control. | organic-chemistry.orgnih.gov |
| Process Safety | Exothermic reactions or the use of hazardous reagents pose significant safety risks. | Implement continuous flow reactors for superior thermal management; choose less hazardous reagents. | nih.gov |
| Product Purification | Chromatographic purification is often not viable for large quantities. | Design processes that yield high-purity material directly or allow for purification by crystallization or distillation. | acs.org |
Safety and Environmental Stewardship in Academic Research Settings
Hazard Assessment and Risk Management Protocols for Halogenated Organics
Halogenated organic compounds, a class of chemicals that includes 2-(Trifluoromethyl)benzal chloride, often present significant health and environmental risks. researchgate.netepa.gov Some are identified as persistent organic pollutants (POPs) and can have carcinogenic, immunotoxic, and neurotoxic effects. researchgate.net Therefore, a thorough hazard assessment and the implementation of stringent risk management protocols are paramount before any experimental work commences.
A critical first step is to consult the Safety Data Sheet (SDS) for each specific compound. uiowa.edu The SDS provides detailed information on physical and chemical properties, hazards, and safe handling procedures. For instance, the SDS for 2-(Trifluoromethyl)benzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. windows.net
The risk assessment process should involve:
Identification of Hazards: Recognizing the intrinsic dangers of the chemicals being used, such as corrosivity, reactivity, and toxicity. louisville.edu For example, this compound is corrosive and reacts with water. windows.nettcichemicals.com
Evaluation of Risks: Considering the potential for exposure and the severity of potential harm during specific laboratory procedures. This includes assessing the risks of spills, splashes, and inhalation of vapors.
Implementation of Control Measures: Establishing procedures and engineering controls to minimize risks. This can include working in a chemical fume hood, using appropriate personal protective equipment (PPE), and having spill cleanup materials readily available. arizona.edu
A key aspect of risk management is the principle of substitution, where a less hazardous chemical is used if possible. harvard.edu When substitution is not feasible, the quantity of the hazardous material should be minimized to the smallest amount necessary for the experiment. stanford.edu
The following table summarizes the key hazard information for this compound and a related compound, providing a basis for a comprehensive risk assessment.
| Property | This compound | 2-(Trifluoromethyl)benzoyl chloride |
| CAS Number | 707-72-2 tcichemicals.com | 312-94-7 chemicalbook.com |
| Molecular Formula | C8H5Cl2F3 tcichemicals.com | C8H4ClF3O chemicalbook.com |
| Physical State | Liquid tcichemicals.com | Liquid chemicalbook.com |
| Hazards | Combustible liquid, Causes severe skin burns and eye damage tcichemicals.com | Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation windows.net |
This table is based on available data and should be supplemented with a full review of the Safety Data Sheet for each compound.
Safe Handling Procedures for Highly Reactive and Corrosive Reagents
The handling of highly reactive and corrosive reagents, such as this compound, demands meticulous attention to safety protocols to prevent accidents and injuries. brandeis.edu These substances can cause severe tissue damage upon contact and may react violently with other chemicals. brandeis.edu
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense. This includes:
Eye Protection: Chemical splash goggles are essential. arizona.edu In situations with a high risk of splashing, a face shield worn over goggles provides an additional layer of protection. brandeis.edu
Gloves: Chemical-resistant gloves are mandatory. The specific type of glove material should be chosen based on the chemical's properties and the duration of handling. brandeis.edu
Protective Clothing: A flame-resistant lab coat should be worn. unr.edu For extensive handling of corrosive materials, a chemical-resistant apron is also recommended. brandeis.edu Open-toed shoes are strictly prohibited in the laboratory. brandeis.edu
Engineering Controls:
Chemical Fume Hoods: All work with volatile, reactive, and corrosive chemicals should be conducted in a certified chemical fume hood to prevent the inhalation of hazardous vapors. arizona.edu
Glove Boxes: For particularly air- or moisture-sensitive compounds, a glove box provides an inert atmosphere, preventing unwanted reactions. arizona.edu
Work Practices:
Minimization: Use the smallest possible quantity of the reagent for the experiment. stanford.edu
Segregation: Store corrosive chemicals, especially acids and bases, separately to prevent accidental mixing. brandeis.edu
Proper Technique: When diluting, always add the corrosive substance slowly to the solvent (e.g., acid to water) to dissipate any heat generated. brandeis.edu
Labeling: All containers must be clearly and accurately labeled with the chemical name and associated hazards.
Emergency Preparedness and Spill Response in Laboratory Environments
Despite the best preventative measures, accidents can happen. Therefore, every laboratory must have a well-defined emergency preparedness and spill response plan. uiowa.eduharvard.edu All laboratory personnel must be familiar with these procedures. uiowa.edu
Emergency Preparedness:
Know the Hazards: Be aware of the potential hazards of all chemicals used in the laboratory. uiowa.edu
Emergency Equipment: Know the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. uiowa.edu
Emergency Contacts: Keep a list of emergency contact numbers readily accessible. uiowa.edu
Spill Response: The appropriate response to a chemical spill depends on its size and the hazards of the material involved. augusta.edu Spills are generally categorized as simple (minor) or complicated (major). auburn.edu
Minor Spills: For small spills of less hazardous materials, trained laboratory personnel can typically manage the cleanup. augusta.edu The general procedure involves:
Alerting others in the immediate area.
Wearing appropriate PPE, including gloves, goggles, and a lab coat. uiowa.edu
Containing the spill with absorbent materials. uiowa.edu
Neutralizing acids and bases if it is safe to do so. acs.org
Collecting the absorbed material and disposing of it as hazardous waste. uiowa.edu
Major Spills: A spill is considered major if it involves a large quantity of a hazardous substance, presents a fire or explosion hazard, or involves a highly toxic material. augusta.edu In these situations, the primary response is to:
Evacuate the area immediately. auburn.edu
Alert others and activate the building's fire alarm if necessary. harvard.edu
From a safe location, call emergency responders. auburn.edu
The following table provides a general guide for responding to chemical spills in a laboratory setting.
| Spill Scenario | Immediate Action |
| Minor Liquid Spill | Alert people in the area. Wear appropriate PPE. Contain and absorb the spill. Clean the area and dispose of waste properly. uiowa.edu |
| Major Liquid Spill | Evacuate the area. Alert others and call for emergency assistance. augusta.eduauburn.edu |
| Flammable Liquid Spill | Remove all ignition sources. Contain and absorb the spill using non-combustible materials. uiowa.edu |
| Corrosive Material Spill | Wear appropriate PPE. Neutralize the spill with a suitable agent before absorption. acs.org |
Sustainable Chemistry Practices and Waste Minimization Strategies in Synthetic Research
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. falconediting.comnumberanalytics.com In the context of synthetic research, these principles are crucial for minimizing environmental impact and promoting a safer working environment.
Key green chemistry principles applicable to research involving compounds like this compound include:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. nih.gov
Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov
Catalysis: Catalytic reagents are often superior to stoichiometric reagents as they can be more selective and efficient, reducing waste. numberanalytics.comnumberanalytics.com
Waste Minimization Strategies:
Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, can increase yield and reduce the formation of byproducts. numberanalytics.com
Solvent Selection: Choosing greener solvents that are less toxic, non-flammable, and biodegradable can significantly reduce the environmental impact of a synthesis. falconediting.com
Proper Waste Segregation and Disposal: All chemical waste must be disposed of in accordance with institutional and regulatory guidelines. This includes segregating different types of waste to prevent dangerous reactions and to facilitate proper treatment and disposal.
By integrating these sustainable practices, academic researchers can not only enhance the safety of their laboratories but also contribute to a more environmentally responsible scientific enterprise.
Q & A
Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)benzal Chloride, and what are the critical parameters for optimizing yield and purity?
The synthesis of this compound typically involves vapor-phase catalytic hydrolysis of its trichloromethyl precursor. A key method employs activated carbon catalysts treated with sulfuric acid to enhance reactivity and stability. Critical parameters include:
- Catalyst preparation : Acid-treated activated carbon improves resistance to deactivation by hydrogen fluoride (HF), a byproduct of trifluoromethyl group hydrolysis .
- Reaction conditions : Maintaining a steam-to-substrate molar ratio of 5:1 and temperatures between 150–200°C ensures efficient conversion .
- Avoiding side reactions : Controlling moisture levels prevents premature hydrolysis and HCl release, which can corrode equipment .
Q. What are the key chemical properties and reactivity profiles of this compound?
This compound is highly reactive due to its two labile chlorine atoms and electron-withdrawing trifluoromethyl group:
- Hydrolysis : Reacts with water to form 2-(Trifluoromethyl)benzaldehyde, releasing HCl. The reaction rate is slower than non-fluorinated analogs due to reduced electrophilicity at the benzylic carbon .
- Nucleophilic substitution : Reacts with amines or alcohols to form benzylamine or ether derivatives, though steric hindrance from the ortho-trifluoromethyl group may reduce reaction efficiency .
- Stability : Decomposes under prolonged exposure to light or heat, necessitating storage in inert, anhydrous environments .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation of vapors, which can cause respiratory irritation .
- Storage : Store in sealed, corrosion-resistant containers away from oxidizing agents (e.g., peroxides) and moisture to avoid violent reactions .
- Waste disposal : Neutralize residual compound with sodium bicarbonate before disposal, as hydrolysis releases corrosive HCl .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on the mutagenic and carcinogenic potential of this compound?
Current evidence shows conflicting results:
- Mutagenicity : Structural analogs like benzal chloride exhibit bacterial mutagenicity (Ames test) but inconsistent mammalian cell genotoxicity . For this compound, in vitro micronucleus assays using human lymphocytes are recommended to clarify discrepancies .
- Carcinogenicity : Limited evidence in animal models (e.g., rat dermal studies) suggests potential carcinogenicity, but human epidemiological data are absent. Co-exposure to benzoyl chloride in industrial settings complicates risk attribution .
Q. What strategies improve the efficiency of catalytic hydrolysis for synthesizing 2-(Trifluoromethyl)benzaldehyde from its benzal chloride derivative?
- Catalyst optimization : Impregnating activated carbon with cuprous chloride (CuCl) increases catalytic activity by 30% and extends catalyst lifespan by mitigating HF-induced deactivation .
- Continuous process design : Implementing a fixed-bed reactor with steam injection at 180°C achieves >90% conversion while minimizing side reactions .
- Byproduct management : Scrubbers with NaOH neutralize HF and HCl, reducing equipment corrosion .
Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions involving this compound?
The ortho-trifluoromethyl group exerts steric and electronic effects:
- Steric hindrance : Reduces accessibility to the benzylic chlorine atoms, favoring reactions with smaller nucleophiles (e.g., methanol over tert-butanol) .
- Electronic effects : The electron-withdrawing CF3 group destabilizes the transition state in SN2 mechanisms, shifting reactivity toward radical pathways under UV light . Comparative studies with meta-substituted analogs (e.g., 3-(Trifluoromethyl)benzal Chloride) show faster kinetics due to reduced steric interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
